N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Synthesis
The compound N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS: 1284268-45-6) is a pyrazole-based carbohydrazide derivative. Its structure consists of:
- A pyrazole ring substituted at position 3 with a 4-methoxyphenyl group.
- A carbohydrazide moiety at position 5, forming a hydrazone linkage with a 4-bromobenzylidene substituent .
Synthesis: The compound is synthesized via a three-step protocol common to hydrazide derivatives (Scheme 1 in ):
Step 1: Condensation of a substituted benzaldehyde with a pyrazole-carbohydrazide intermediate.
Step 2: Hydrazine hydrate reflux to form the hydrazide backbone.
Step 3: Final Schiff base formation via condensation with 4-bromobenzaldehyde .
Properties
Molecular Formula |
C18H15BrN4O2 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
GTYAGIQCYCCZKZ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Material : Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (5.0 g, 18.4 mmol) is dissolved in absolute ethanol (50 mL).
-
Hydrazine Addition : Hydrazine hydrate (99%, 10 mL, 206 mmol) is added dropwise under stirring.
-
Reflux Conditions : The mixture is refluxed at 80°C for 6–8 hours, monitored by thin-layer chromatography (TLC; ethyl acetate/hexane 1:1).
-
Workup : The reaction is cooled to 25°C, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Yield : 4.2 g (89%) of a white crystalline solid; m.p. 252–254°C.
Characterization Data
-
FT-IR (ATR, cm⁻¹) : 3129–3295 (N–H stretch), 1703 (C=O stretch), 1602 (C=N stretch).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 2.18 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 6.42 (s, 1H, pyrazole-H), 6.92–7.44 (m, 4H, aryl-H).
Condensation with 4-Bromobenzaldehyde
The target compound is obtained through a Schiff base reaction between Compound 1 and 4-bromobenzaldehyde.
General Procedure
-
Reagents : Compound 1 (1.0 g, 3.75 mmol) and 4-bromobenzaldehyde (0.76 g, 4.12 mmol) are dissolved in ethanol (30 mL).
-
Acid Catalysis : Concentrated HCl (0.5 mL) is added, and the mixture is refluxed for 4–6 hours.
-
Monitoring : Reaction progress is tracked by TLC (chloroform/methanol 9:1).
-
Isolation : The product precipitates upon cooling, is filtered, and recrystallized from ethanol/DMF (3:1).
-
Yield : 1.4 g (82%) of a yellow crystalline solid; m.p. 280–282°C.
Optimization Variables
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Methanol | Ethanol | Ethanol |
| Catalyst | None | HCl | Acetic Acid |
| Temperature (°C) | 80 | 78 | 70 |
| Time (h) | 8 | 6 | 5 |
| Yield (%) | 75 | 82 | 78 |
Key Insight : Ethanol with HCl catalysis (Condition 2) provides the highest yield due to enhanced protonation of the carbonyl oxygen, accelerating imine formation.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
FT-IR (ATR, cm⁻¹) : 1650 (C=O), 1595 (C=N), 1245 (C–O–CH₃), 615 (C–Br).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 6.89 (d, J = 8.8 Hz, 2H, aryl-H), 7.33–7.55 (m, 4H, aryl-H), 8.72 (s, 1H, CH=N).
-
¹³C NMR (125 MHz, DMSO-d₆) : δ 55.2 (OCH₃), 115.6–160.3 (aryl and pyrazole carbons), 162.1 (C=O).
Single-Crystal X-ray Diffraction
The compound crystallizes in the monoclinic system (P2₁/c) with two independent molecules per asymmetric unit. Key features include:
-
Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the planar hydrazide-pyrazole moiety.
-
π–π Stacking : Intermolecular interactions between pyrazole and bromophenyl groups (3.8–4.2 Å).
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base). Acid catalysis polarizes the aldehyde carbonyl, enhancing electrophilicity. Competing side reactions, such as aldol condensation of the aldehyde, are suppressed by stoichiometric control and low temperatures.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For bulk synthesis:
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as an anticancer agent.
Case Study: In Vitro Evaluation
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values against different cancer types were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
| HeLa (Cervical) | 4.5 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Molecular docking studies indicate that it binds effectively to bacterial enzymes, which could inhibit their function.
Case Study: Antituberculosis Activity
In silico analyses targeting the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis revealed a minimum binding energy of -9.70 kcal/mol, indicating strong binding affinity. This suggests that the compound could serve as a lead in developing new antituberculosis drugs .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays.
Case Study: In Vivo Studies
In animal models, the compound demonstrated a reduction in inflammation markers, such as TNF-alpha and IL-6, after administration in doses of 10 mg/kg body weight. The results are summarized in the following table:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Administered | 80 | 90 |
These findings indicate that the compound may modulate inflammatory responses effectively .
Mechanism of Action
The mechanism of action of N’-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Characterization :
- Spectroscopy : Confirmed by IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and ESI-MS .
- Crystallography : Single-crystal X-ray diffraction reveals planar geometry with intramolecular hydrogen bonding (N–H⋯O) stabilizing the hydrazone linkage .
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Physicochemical and Electronic Properties
- Lipophilicity (logP) : The bromine substituent in the target compound increases logP (~3.2) compared to E-MBPC (~2.5) and hydroxy analogs (~1.8), influencing membrane permeability .
- HOMO-LUMO Gap : DFT/B3LYP calculations show the bromo derivative has a smaller HOMO-LUMO gap (4.5 eV) than E-MBPC (5.2 eV), indicating higher reactivity .
- Molecular Electrostatic Potential (MEP): The 4-bromo group creates a localized electron-deficient region, enhancing electrophilic interactions compared to methoxy or dimethylamino analogs .
Spectroscopic and Crystallographic Differences
Biological Activity
N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a synthetic organic compound belonging to the hydrazone class, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C17H16BrN4O
- Molar Mass : 369.22 g/mol
- CAS Number : 305355-48-0
The compound features a pyrazole ring, a bromobenzylidene moiety, and a methoxyphenyl group, which collectively contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of related pyrazole derivatives, compounds demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus at low concentrations (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 18 |
| B | S. aureus | 20 |
| C | P. aeruginosa | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. A study reported that the compound significantly reduced edema in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like indomethacin (Table 2).
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin (10 mg/kg) | 76 |
| Compound (50 mg/kg) | 70 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example, it was found to inhibit the proliferation of human gastric carcinoma cells in a concentration-dependent manner, with IC50 values ranging from 2.5 to 20.2 µM (Table 3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| OCUM-2MD3 | 3.5 |
| MDA-MB-231 | >20 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cancer cell proliferation.
Proposed Pathways
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell migration using a wound healing assay. Results indicated that treatment with this compound significantly inhibited migration in various cancer cell lines compared to controls.
Q & A
Q. What are the standard synthetic protocols for N'-(4-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Pyrazole Core Formation : React β-diketones or β-ketoesters with hydrazine hydrate under acidic/basic conditions to form the pyrazole ring .
Substituent Introduction : Couple the pyrazole intermediate with a 4-bromobenzaldehyde derivative via condensation under reflux in ethanol or methanol.
Hydrazide Formation : React the pyrazole-carboxylic acid derivative with hydrazine hydrate to form the carbohydrazide linkage .
Critical parameters include inert atmosphere (N₂/Ar), temperature control (70–90°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and tautomerism (e.g., pyrazole NH vs. hydrazone proton signals) .
- FT-IR : Identifies functional groups (C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and tautomeric forms. Use SHELX suite for refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : DNA gyrase inhibition studies using supercoiling assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hours reflux) .
- HPLC Monitoring : Track reaction progress with C18 columns (UV detection at 254 nm) .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Binding Poses : Use molecular dynamics (MD) simulations (AMBER/GROMACS) to assess stability of docked conformations .
- Protonation State Analysis : Adjust ligand protonation states in docking software (e.g., AutoDock Vina) to match physiological pH .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
Q. What advanced methods elucidate tautomerism in NMR spectra for pyrazole-hydrazone derivatives?
- Methodological Answer :
- Variable Temperature NMR : Monitor signal splitting at 25°C vs. −40°C to detect tautomeric equilibria .
- DFT Calculations : Compare computed chemical shifts (Gaussian 09) with experimental data to identify dominant tautomers .
- NOESY/ROESY : Detect spatial proximity between NH and aromatic protons to confirm intramolecular H-bonding .
Q. How to conduct SAR studies for pyrazole-carbohydrazide derivatives targeting DNA gyrase?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Br, Cl), methoxy, or nitro groups at the 4-position of the benzylidene moiety .
- Bioactivity Correlation :
| Substituent (R) | IC₅₀ (µg/mL) S. aureus | IC₅₀ (µg/mL) B. subtilis |
|---|---|---|
| 4-Bromo | 0.15 | 0.25 |
| 4-Nitro | 0.45 | 0.60 |
| 4-Methoxy | 1.20 | 1.80 |
| (Data adapted from ) |
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs and guide structural modifications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
